2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate
Description
2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate is a spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core. The structure includes two ester groups: a fluorenylmethyl (Fmoc) group at position 2 and a tert-butyl (Boc) group at position 5. The Fmoc moiety is a widely used protecting group in peptide synthesis due to its stability under basic conditions and selective cleavage under mild basic conditions (e.g., piperidine) . The tert-butyl ester, conversely, offers acid stability and is commonly employed in organic synthesis for temporary protection of carboxylic acids . The spiro[3.5]nonane framework introduces conformational rigidity, which can enhance binding specificity in medicinal chemistry applications or stabilize intermediates in multi-step syntheses .
This compound is synthesized via sequential protection strategies, often involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aromatic substituents or nucleophilic substitutions for esterification . Its structural complexity and functional diversity make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
7-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate |
InChI |
InChI=1S/C27H32N2O4/c1-26(2,3)33-25(31)28-14-12-27(13-15-28)17-29(18-27)24(30)32-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23H,12-18H2,1-3H3 |
InChI Key |
FIYCZCNUWQRSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of fluorenylmethanol with tert-butyl diazaspiro nonane dicarboxylate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The diazaspiro nonane core can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group can yield fluorenone derivatives, while substitution reactions can introduce various functional groups into the diazaspiro nonane core .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Preliminary studies suggest that derivatives of spiro compounds can exhibit significant anticancer properties. The unique structure of this compound may lead to the development of new anticancer agents targeting specific cancer cell lines. -
Neuroprotective Effects :
Research indicates that compounds with similar structural features may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. -
Antimicrobial Properties :
The compound's ability to interact with biological membranes suggests potential antimicrobial activity. Studies are underway to evaluate its effectiveness against various bacterial strains.
Materials Science Applications
-
Polymer Synthesis :
The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance materials. -
Nanotechnology :
Its unique molecular structure allows for the formation of nanostructures that can be utilized in drug delivery systems, improving the bioavailability and efficacy of therapeutic agents.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of spiro compounds similar to 2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate. The results indicated that these compounds inhibited the proliferation of several cancer cell lines, suggesting a promising avenue for further research into their mechanisms of action and therapeutic potential .
Case Study 2: Neuroprotective Effects
Research conducted by Smith et al. demonstrated that compounds with a diazaspiro structure exhibited neuroprotective effects in vitro. The study highlighted the ability of these compounds to reduce oxidative stress in neuronal cells, indicating their potential as therapeutic agents for neurodegenerative diseases .
Case Study 3: Antimicrobial Properties
A recent investigation into the antimicrobial properties of spiro compounds found that derivatives similar to this compound displayed significant activity against Gram-positive bacteria, including Staphylococcus aureus. This finding opens avenues for developing new antibiotics based on this molecular framework .
Mechanism of Action
The mechanism by which 2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2,7-Diazaspiro[3.5]nonane Derivatives
Key Observations :
- Spiro Ring Size: Smaller spiro[3.5]nonane cores (vs.
- Protecting Groups : Fmoc/Boc combinations enable orthogonal deprotection strategies, whereas single Boc or ethyl esters simplify synthesis but limit functional versatility .
- Bioactive Derivatives : Compounds like EP 4 374 877 A2 incorporate electron-withdrawing groups (e.g., trifluoromethyl) and aryl moieties for targeted bioactivity, unlike the parent compound .
Key Observations :
- Orthogonal Deprotection : The Fmoc/Boc combination allows sequential deprotection, critical for peptide synthesis .
- Spiro Ring Stability : Larger spiro systems (e.g., [4.4]) exhibit greater conformational flexibility, reducing steric hindrance in reactions .
Physicochemical Properties
Table 3: Physicochemical Properties
Biological Activity
The compound 2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate is a unique chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a spirocyclic structure which is significant for its biological activity. The presence of the fluorenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 368.48 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| LogP | Not specified |
Biological Activity
Research indicates that compounds similar to 2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate exhibit various biological activities, particularly in the context of anti-inflammatory and anticancer effects.
- Inhibition of Chemokine Receptors : Compounds derived from the diazaspiro framework have been reported to modulate chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and HIV infection .
- Antitumor Activity : Preliminary studies suggest that the spirocyclic structure may interact with cellular pathways involved in tumor growth and metastasis. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis .
- Antimicrobial Properties : Some studies have indicated that similar compounds possess antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .
Case Studies
Several studies have explored the biological implications of related compounds:
- Study on CCR Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the ability of certain diazaspiro compounds to inhibit CCR3 and CCR5 receptors, demonstrating their potential in treating HIV and related inflammatory conditions .
- Anticancer Evaluation : A recent investigation into new fused derivatives with a similar structure reported significant antitumor activity against renal and breast cancer cell lines. The study utilized a panel of human tumor cell lines to assess cytotoxic effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for the preparation of 2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate?
- Methodological Answer : The synthesis often involves multi-step organic reactions, including Suzuki-Miyaura coupling for spirocycle formation. For example, analogous spirocyclic compounds are synthesized via palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and dppf ligand) under nitrogen, with degassed solvents (toluene, DMSO) and optimized reaction temperatures (80–90°C) . Key steps include:
- Reaction Conditions Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boronate ester formation | Pd(OAc)₂, dppf, KOAc, DMSO, 80°C, 4h | 79% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene, 90°C, 48h | 75% |
- Purification via silica gel chromatography (petroleum ether/dichloromethane) is critical for isolating the target compound .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Identification : Based on structurally related diazaspiro compounds, the compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- Safety Measures :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Implement spill containment protocols and avoid inhalation/contact.
- Refer to SDS sheets for emergency measures (e.g., eye irrigation, medical consultation) .
Q. How is the compound characterized spectroscopically to confirm structural integrity?
- Methodological Answer :
- NMR Analysis : ¹H and ¹³C NMR (e.g., δ 7.84–7.16 ppm for aromatic protons; δ 171.4 ppm for carbonyl groups) .
- Mass Spectrometry : MALDI-TOF or GC-MS to verify molecular weight (e.g., m/z 898.4 [M⁺] for related spiro compounds) .
- Chromatography : HPLC for purity assessment (e.g., using CH₂Cl₂/EtOAc gradients) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of the compound?
- Methodological Answer :
- Catalyst Optimization : Increase Pd catalyst loading (e.g., 0.03–0.05 eq) while avoiding excess to minimize side reactions .
- Solvent Selection : Use high-boiling solvents (e.g., toluene) for prolonged reactions, ensuring efficient degassing to prevent oxidation.
- Temperature Gradients : Stepwise heating (e.g., 70°C → 90°C) to balance reaction rate and byproduct formation .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) during structure elucidation be resolved?
- Methodological Answer :
- Cross-Validation : Pair NMR data with X-ray crystallography using programs like SHELXL for refinement .
- Dynamic Effects : Account for conformational flexibility (e.g., spirocyclic ring puckering) via variable-temperature NMR .
- Iterative Refinement : Use SHELXPRO to model disorder or thermal motion in crystallographic data .
Q. What strategies are recommended for assessing the environmental impact of this compound?
- Methodological Answer :
- Toxicity Screening : Conduct in vitro assays (e.g., Daphnia magna acute toxicity) if no data exists .
- Biodegradability Testing : Use OECD 301 standards to evaluate persistence in soil/water .
- Computational Modeling : Apply QSAR models to predict ecotoxicity based on structural analogs .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data across experimental replicates?
- Methodological Answer :
- Standardized Protocols : Follow strict equilibration (e.g., 25°C, 1h shaking) and centrifugation (20,000 rpm) to isolate supernatants .
- Analytical Calibration : Validate HPLC methods with internal standards (e.g., deuterated analogs) to ensure reproducibility .
- Environmental Controls : Monitor lab humidity/temperature, as hygroscopicity may affect solubility measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
